molecular formula C11H12Cl3N3O B1662587 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride CAS No. 276695-22-8

8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride

Cat. No. B1662587
M. Wt: 308.6 g/mol
InChI Key: YPNWSZJDAKOUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to possess unique biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors, which play a critical role in various biological processes. This compound has been found to exhibit both competitive and non-competitive inhibition of these targets, making it a potent and versatile compound for scientific research.

Biochemical And Physiological Effects

8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways and gene expression. This compound has also been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising compound for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride is its potency and versatility. This compound has been found to exhibit potent activity against a range of biological targets, making it a valuable tool for scientific research. However, one of the limitations of this compound is its potential toxicity and side effects, which must be carefully considered when designing experiments.

Future Directions

There are many future directions for research involving 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride. One possible direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its use in scientific research.
Conclusion
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride is a promising compound for scientific research. It has been synthesized using various methods and has been found to possess unique biochemical and physiological effects. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its use in scientific research.

Scientific Research Applications

The unique structure and properties of 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride make it a promising compound for scientific research. This compound has been found to exhibit potent activity against a range of biological targets, including enzymes, receptors, and ion channels. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.

properties

IUPAC Name

8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O.ClH/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8;/h3-4,10,14H,1-2,5H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNWSZJDAKOUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621025, DTXSID201030018
Record name 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride

CAS RN

276695-22-8, 75704-24-4
Record name 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Reactant of Route 2
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Reactant of Route 3
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Reactant of Route 4
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Reactant of Route 5
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Reactant of Route 6
8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride

Citations

For This Compound
28
Citations
GS Welmaker, JA Nelson, JE Sabalski, AL Sabb… - Bioorganic & medicinal …, 2000 - Elsevier
A series of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines was shown to exhibit 5-HT 2C agonist binding and …
Number of citations: 44 www.sciencedirect.com
N Egashira, E Koushi, K Mishima, K Iwasaki… - Journal of …, 2007 - Elsevier
The effect of the serotonin 5-HT 2A/2C -receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) on ∆ 9 -tetrahydrocannabinol (THC)-induced catalepsy-like immobilization was …
Number of citations: 20 www.sciencedirect.com
T Mosher, D Hayes, A Greenshaw - European journal of pharmacology, 2005 - Elsevier
Effects of the 5-hydroxytryptamine (5-HT) 1A/1B/2C receptor agonist N-[3-(trifluoromethyl)phenyl] piperazine (TFMPP, 0–3.0 mg/kg sc) and the 5-HT 2C receptor agonist 8,9-dichloro-2,3,…
Number of citations: 23 www.sciencedirect.com
JJ Pérez-Maceira, C Otero-Rodiño… - Journal of Comparative …, 2016 - Springer
In rainbow trout, the food intake inhibition induced by serotonin occurs through 5-HT2C and 5-HT1A receptors, though the mechanisms involved are still unknown. Therefore, we …
Number of citations: 24 link.springer.com
Y Kimura, M Sumiyoshi - Journal of ethnopharmacology, 2012 - Elsevier
AIM OF THE STUDY: The rhizomes of Atractylodes lancea DC (Compositae) are used clinically to treat gastrointestinal symptoms, including functional dyspepsia and gastroparesis, in …
Number of citations: 76 www.sciencedirect.com
Z Aira, I Buesa, M Salgueiro, J Bilbao, L Aguilera… - Neuroscience, 2010 - Elsevier
Neurotransmitter serotonin (5-HT) released from descending pain modulation pathways to the dorsal horn is crucial to spinal nociception processing. This study sought to gain insight …
Number of citations: 77 www.sciencedirect.com
AV Petersen, CS Jensen, V Crépel… - Frontiers in Cellular …, 2017 - frontiersin.org
The subiculum is the main output of the hippocampal formation. A high proportion of its principal neurons fire action potentials in bursts triggered by the activation of low threshold …
Number of citations: 26 www.frontiersin.org
K Kyritsi, L Chen, A O'Brien, H Francis, TW Hein… - …, 2020 - Wiley Online Library
Background and Aims Serotonin (5HT) is a neuroendocrine hormone synthetized in the central nervous system (CNS) as well as enterochromaffin cells of the gastrointestinal tract. …
Number of citations: 24 aasldpubs.onlinelibrary.wiley.com
AL Halberstadt, I Van Der Heijden… - …, 2009 - nature.com
Although it is well established that hallucinogens act as 5-HT 2A and 5-HT 2C receptor agonists, little is known about the relative contributions of 5-HT 2A and 5-HT 2C receptors to the …
Number of citations: 151 www.nature.com
Y Kimura, M Taniguchi - Traditional & Kampo Medicine, 2021 - Wiley Online Library
Aim Recently, it has been reported that functional gastrointestinal disorders, such as irritable bowel syndrome, functional dyspepsia, or functional constipation, affect up to 40% of the …
Number of citations: 0 onlinelibrary.wiley.com

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